

Z-Gly-Gly-Gly-OH molecular weight and mass

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Compound of Interest

Compound Name: **Z-Gly-Gly-Gly-OH**

Cat. No.: **B1331549**

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An In-depth Technical Guide to **Z-Gly-Gly-Gly-OH**: Molecular Properties and Analytical Methodologies

This technical guide provides a comprehensive overview of the chemical properties and analytical characterization of **Z-Gly-Gly-Gly-OH** (N-benzyloxycarbonyl-glycyl-glycyl-glycine), a protected tripeptide of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's molecular weight and mass, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Core Molecular Data

A precise understanding of the molecular weight and mass is fundamental for the accurate preparation of solutions, quantitative analysis, and spectrometric identification of **Z-Gly-Gly-Gly-OH**. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₆	[1] [2]
Average Molecular Weight	323.31 g/mol	[1] [2]
Monoisotopic Mass (Exact Mass)	323.11174 g/mol	
CAS Number	2566-20-3	[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **Z-Gly-Gly-Gly-OH**, compiled from established practices in peptide chemistry.

Solution-Phase Synthesis of Z-Gly-Gly-Gly-OH

This protocol outlines a common approach for the solution-phase synthesis of the target tripeptide.

Materials:

- Z-Gly-Gly-OH
- Glycine methyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 5% Sodium bicarbonate (NaHCO_3) solution
- 1N Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Lithium hydroxide (LiOH)
- Methanol (MeOH)
- Water (H_2O)

Procedure:

- Coupling Reaction:
 - Dissolve Z-Gly-Gly-OH (1 equivalent) and HOBr (1.1 equivalents) in DMF.
 - In a separate flask, neutralize Glycine methyl ester hydrochloride (1 equivalent) with a suitable base (e.g., N-methylmorpholine) in DMF.
 - Add the neutralized glycine methyl ester solution to the Z-Gly-Gly-OH solution.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Add DCC (1.1 equivalents) dissolved in DMF dropwise to the reaction mixture.
 - Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
- Work-up and Extraction:
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
 - Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, 5% NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-Gly-Gly-Gly-OMe.
- Saponification:
 - Dissolve the crude Z-Gly-Gly-Gly-OMe in a mixture of MeOH and H₂O.
 - Cool the solution to 0 °C and add an aqueous solution of LiOH (1.5 equivalents).
 - Stir the reaction at room temperature and monitor for the completion of the saponification by thin-layer chromatography (TLC).
 - Once complete, acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.
 - Extract the product with EtOAc.

- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude **Z-Gly-Gly-Gly-OH**.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude product is essential to remove unreacted starting materials and side products.

Instrumentation and Reagents:

- Preparative RP-HPLC system with a C18 column.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- UV detector set to 220 nm and 254 nm.

Procedure:

- Sample Preparation: Dissolve the crude **Z-Gly-Gly-Gly-OH** in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection. [3]
- Chromatographic Conditions:
 - Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
 - Inject the prepared sample onto the column.
 - Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% B over 40 minutes).[3]
 - Monitor the elution profile at 220 nm for the peptide backbone and 254 nm for the Z-protecting group.
- Fraction Collection and Analysis:

- Collect fractions corresponding to the major peak.
- Analyze the purity of each fraction by analytical RP-HPLC.
- Pool the fractions with the desired purity and lyophilize to obtain the purified **Z-Gly-Gly-Gly-OH** as a white solid.

Characterization by Mass Spectrometry

Mass spectrometry is employed to confirm the identity and purity of the synthesized peptide.

Instrumentation and Reagents:

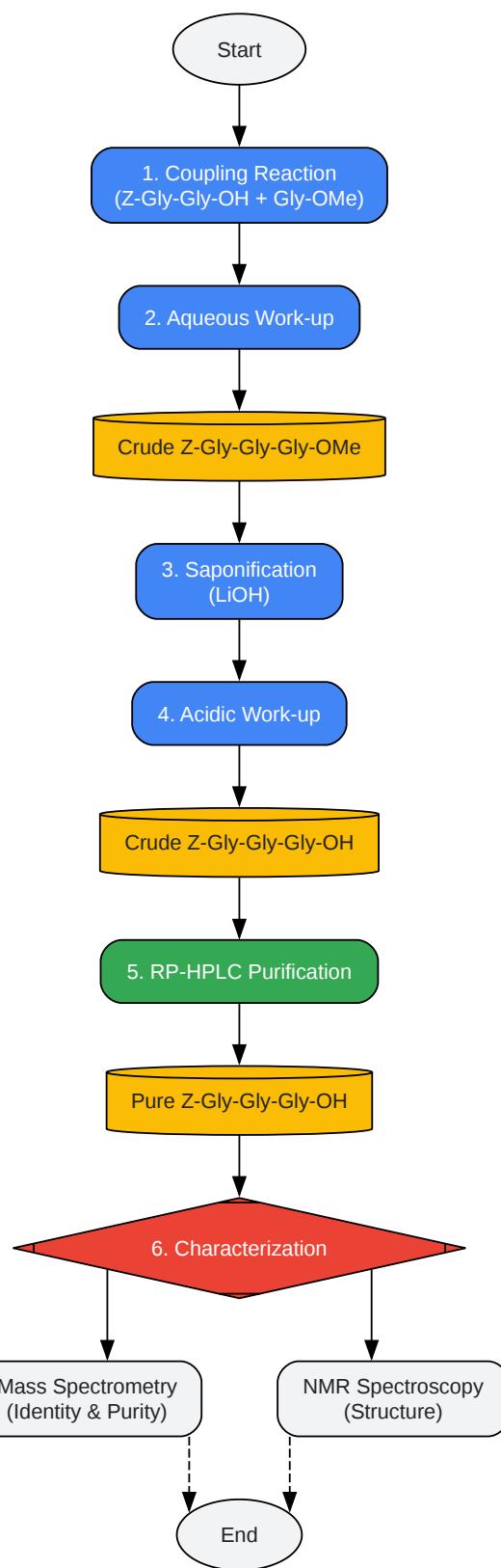
- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
- Solvent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified peptide (approximately 10 μ M) in the analysis solvent.[\[4\]](#)
- Data Acquisition:
 - Infuse the sample into the ESI source.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
 - The expected protonated molecule will be observed at an m/z corresponding to $[M+H]^+$.
 - Perform tandem MS (MS/MS) on the parent ion to confirm the peptide sequence through fragmentation analysis.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, purification, and characterization of **Z-Gly-Gly-Gly-OH**.



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Caption: Workflow for the synthesis and analysis of **Z-Gly-Gly-Gly-OH**.

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